4-Nitroheptane
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Overview
Description
4-Nitroheptane is an organic compound with the molecular formula C7H15NO2. It belongs to the class of nitroalkanes, which are characterized by the presence of a nitro group (-NO2) attached to an alkane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroheptane can be synthesized through the nitration of heptane. The nitration process involves the introduction of a nitro group into the heptane molecule. This can be achieved using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the vapor-phase nitration of heptane with nitrogen dioxide (NO2). This method allows for the continuous production of the compound and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroheptane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium nitrite (NaNO2) in the presence of a strong acid.
Major Products Formed:
Reduction: 4-Aminoheptane.
Oxidation: 4-Heptanone or heptanoic acid.
Substitution: Various substituted heptanes depending on the nucleophile used.
Scientific Research Applications
4-Nitroheptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of nitroalkanes with biological systems.
Medicine: Research on nitroalkanes like this compound contributes to the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-nitroheptane involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
- 1-Nitroheptane
- 2-Nitroheptane
- 3-Nitroheptane
- 4-Nitrohexane
- 4-Nitrooctane
Comparison: 4-Nitroheptane is unique among its analogs due to the position of the nitro group on the fourth carbon of the heptane chain. This specific positioning can influence its reactivity and the types of reactions it undergoes. For example, this compound may exhibit different reduction and substitution patterns compared to 1-nitroheptane or 2-nitroheptane .
Properties
CAS No. |
2625-37-8 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-nitroheptane |
InChI |
InChI=1S/C7H15NO2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
VLLMCHZIPCTRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)[N+](=O)[O-] |
Origin of Product |
United States |
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